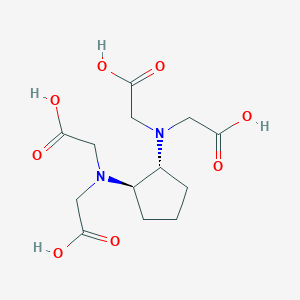

rel-2,2',2'',2'''-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid

Descripción

rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid: is a complex organic compound known for its chelating properties. It is structurally characterized by a cyclopentane ring with two azanetriyl groups, each bonded to two acetic acid moieties. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.

Propiedades

Fórmula molecular |

C13H20N2O8 |

|---|---|

Peso molecular |

332.31 g/mol |

Nombre IUPAC |

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclopentyl]-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C13H20N2O8/c16-10(17)4-14(5-11(18)19)8-2-1-3-9(8)15(6-12(20)21)7-13(22)23/h8-9H,1-7H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23)/t8-,9-/m1/s1 |

Clave InChI |

PSXRZEOIYUUGIA-RKDXNWHRSA-N |

SMILES isomérico |

C1C[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

SMILES canónico |

C1CC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid typically involves the reaction of cyclopentane-1,2-diamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of the cyclopentane-1,2-diamine attack the carbon atoms of the chloroacetic acid, resulting in the formation of the tetraacetic acid derivative.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid undergoes various chemical reactions, including:

Chelation: Forms stable complexes with metal ions.

Substitution: The acetic acid groups can undergo substitution reactions with other nucleophiles.

Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Chelation: Metal salts such as calcium chloride or magnesium sulfate.

Substitution: Nucleophiles like amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Chelation: Metal complexes.

Substitution: Substituted derivatives of the original compound.

Hydrolysis: Cyclopentane-1,2-diamine and acetic acid.

Aplicaciones Científicas De Investigación

rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid is widely used in scientific research due to its chelating properties. Some of its applications include:

Chemistry: Used as a chelating agent in analytical chemistry to determine metal ion concentrations.

Biology: Employed in biochemical assays to stabilize metal ions in enzyme reactions.

Medicine: Investigated for its potential use in metal detoxification therapies.

Industry: Utilized in water treatment processes to remove heavy metals.

Mecanismo De Acción

The primary mechanism of action of rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid involves chelation. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable ring structures known as chelates. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing them in solution.

Comparación Con Compuestos Similares

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.

Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in medical imaging.

Nitrilotriacetic acid (NTA): Used in industrial cleaning and water treatment.

Uniqueness

rel-2,2’,2’‘,2’‘’-((1R,2R)-Cyclopentane-1,2-diylbis(azanetriyl))tetraacetic acid is unique due to its cyclopentane backbone, which provides a different spatial arrangement compared to other chelating agents like EDTA and DTPA. This unique structure can result in different binding affinities and selectivities for metal ions, making it suitable for specific applications where other chelating agents may not be as effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.